N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic carboxamide derivative featuring a benzodioxole moiety, a pentyl chain, and a rigid polycyclic core. Its structure includes a fused triazatricyclo[8.4.0.0³,⁸] system, which imparts conformational rigidity and influences its intermolecular interactions.
Properties
Molecular Formula |
C26H27N5O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O4/c1-3-4-5-10-30-22(27)18(25(32)28-14-17-8-9-20-21(12-17)35-15-34-20)13-19-24(30)29-23-16(2)7-6-11-31(23)26(19)33/h6-9,11-13,27H,3-5,10,14-15H2,1-2H3,(H,28,32) |
InChI Key |
QXNPGBBPYBMDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzodioxole and other functional groups. Key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.
Functional Group Introduction:
Final Assembly: The final step involves coupling the intermediate products to form the complete compound, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The compound shares core similarities with:
- N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 847917-30-0): This analogue replaces the benzodioxole group with a 4-fluorophenylmethyl substituent.
- Spirocyclic compounds from : Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature spiro junctions instead of fused tricyclic systems. The spiro architecture reduces steric strain but may limit planar stacking interactions critical for binding to biological targets .
Bioactivity and Intermolecular Interactions
While bioactivity data for the target compound is unavailable, analogues from marine actinomycetes () and plant-derived spiro compounds () exhibit:
- Antimicrobial activity : Linked to the presence of lipophilic chains (e.g., pentyl groups) and hydrogen-bonding motifs.
- Cytotoxicity : Correlated with planar aromatic systems and electron-withdrawing substituents.
Hydrogen-bonding patterns, analyzed via graph set theory (), suggest that the benzodioxole group in the target compound may form stronger C–H···O interactions compared to fluorophenyl analogues, influencing crystal packing and solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Tools Applied to Analogues
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 1,3-Benzodioxole moiety : This part of the molecule is known for its presence in various bioactive compounds and may contribute to the compound's pharmacological properties.
- Triazatricyclo framework : This unique bicyclic structure may influence the compound's interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : Approximately 342.36 g/mol
Research indicates that compounds featuring the benzodioxole structure often interact with neurotransmitter systems, particularly serotonin receptors. This interaction can lead to various psychoactive effects, which are critical in understanding the compound's potential therapeutic applications.
Pharmacological Effects
- Entactogenic Effects : Similar to other MDMA-like compounds, this substance may exhibit entactogenic properties, characterized by increased emotional closeness and empathy without significant hallucinogenic effects. Studies suggest that these properties arise from the compound's ability to enhance serotonergic activity in the brain .
- Stimulant Activity : The compound may also display stimulant effects, potentially increasing alertness and energy levels. This is consistent with findings from related compounds where similar structural motifs were associated with stimulant effects .
Study 1: Behavioral Analysis in Animal Models
In a study examining the behavioral effects of related compounds in rats, it was found that the compound exhibited significant stimulus properties similar to those of MDMA. The research highlighted that the (+)-isomer of MBDB (a related compound) demonstrated greater potency than its (-)-counterpart, suggesting stereoselectivity in its action .
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the interaction of benzodioxole derivatives with various receptors. These studies indicate potential binding affinities for serotonin receptors (5-HT2A), which are implicated in mood regulation and cognitive functions .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
